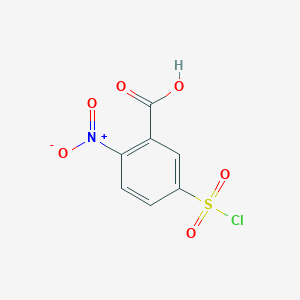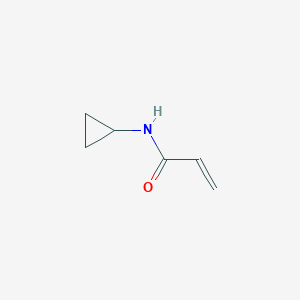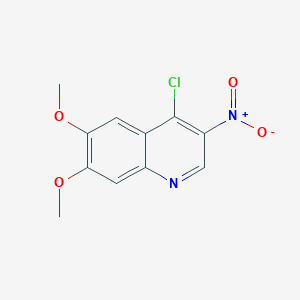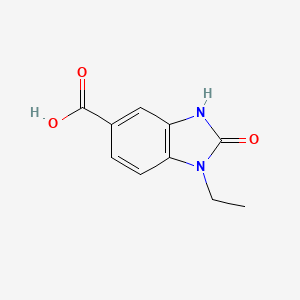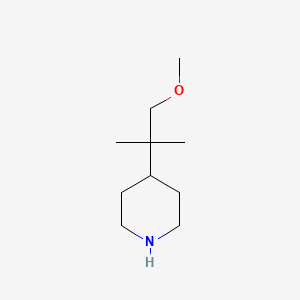
1-Chloroethyl propyl carbonate
概要
説明
1-Chloroethyl propyl carbonate is an organic compound with the molecular formula C6H11ClO3. It is a clear, colorless, and oily liquid known for its use in various chemical reactions and industrial applications. This compound is characterized by its low boiling point (113-115°C) and specific gravity (1.14-1.15 g/mL at 20°C). It is slightly soluble in water but miscible with most organic solvents.
準備方法
1-Chloroethyl propyl carbonate can be synthesized through several methods. One common synthetic route involves the reaction of propyl alcohol with 1-chloroethyl chloroformate in the presence of a base such as pyridine. The reaction is typically carried out in diethyl ether under an inert atmosphere (argon) at low temperatures (0°C). The steps are as follows :
- A solution of propyl alcohol and 1-chloroethyl chloroformate in diethyl ether is cooled to 0°C under argon.
- Pyridine is added dropwise with stirring.
- The reaction mixture is allowed to warm to room temperature and stirred for several hours.
- The product is isolated by filtration, washed with hydrochloric acid and water, dried over magnesium sulfate, and concentrated to yield this compound.
Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
化学反応の分析
1-Chloroethyl propyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form propyl alcohol and 1-chloroethyl carbonate.
Reduction: It can be reduced to form propyl alcohol and ethyl carbonate.
Common reagents used in these reactions include bases like pyridine and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-Chloroethyl propyl carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in the preparation of biologically active molecules.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of coatings, adhesives, and other materials.
Its versatility in various chemical reactions makes it a valuable compound in research and industrial applications .
作用機序
The mechanism of action of 1-chloroethyl propyl carbonate involves its ability to undergo nucleophilic substitution reactions. The chlorine atom in the molecule is susceptible to attack by nucleophiles, leading to the formation of new compounds. This reactivity is due to the electron-withdrawing nature of the chlorine atom, which makes the carbon atom more electrophilic and prone to nucleophilic attack .
類似化合物との比較
1-Chloroethyl propyl carbonate can be compared with other similar compounds such as:
1-Chloroethyl methyl carbonate: Similar in structure but with a methyl group instead of a propyl group.
1-Chloroethyl ethyl carbonate: Similar in structure but with an ethyl group instead of a propyl group.
1-Chloroethyl butyl carbonate: Similar in structure but with a butyl group instead of a propyl group.
The uniqueness of this compound lies in its specific reactivity and physical properties, which make it suitable for certain applications where other similar compounds may not be as effective .
特性
IUPAC Name |
1-chloroethyl propyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-3-4-9-6(8)10-5(2)7/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMINTWDWKPQQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)OC(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801272638 | |
| Record name | Carbonic acid, 1-chloroethyl propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99464-82-1 | |
| Record name | Carbonic acid, 1-chloroethyl propyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99464-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, 1-chloroethyl propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3390404.png)

